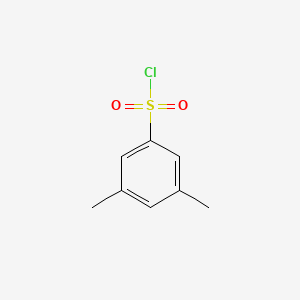

3,5-Dimethylbenzenesulfonyl chloride

Description

Overview of Sulfonyl Chloride Chemistry

Sulfonyl chlorides are a functional group characterized by the formula R-SO₂Cl, where an organic substituent (R) is attached to a sulfonyl chloride group. ucla.edu The chemistry of these compounds is dominated by the electrophilic nature of the sulfur atom and the high reactivity of the sulfur-chlorine bond. The chlorine atom is an excellent leaving group, making sulfonyl chlorides susceptible to nucleophilic substitution reactions. fiveable.me

They readily react with a wide range of nucleophiles. For instance, with water, they hydrolyze to form the corresponding sulfonic acids. wikipedia.org Their reaction with alcohols yields sulfonate esters, and with amines, they produce sulfonamides. wikipedia.orgamebaownd.com This reactivity is fundamental to their widespread use in organic synthesis. The synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols and disulfides, or the chlorosulfonation of aromatic compounds. organic-chemistry.orgwikipedia.org

Significance of Substituted Benzenesulfonyl Chlorides in Organic Synthesis

Substituted benzenesulfonyl chlorides are derivatives of benzenesulfonyl chloride that bear one or more substituents on the benzene (B151609) ring. These substituents can significantly influence the reactivity of the sulfonyl chloride group and the properties of the resulting products. This class of compounds is of great importance in organic synthesis for several reasons:

Pharmaceutical and Medicinal Chemistry : They are crucial building blocks for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. amebaownd.comcbijournal.com The nature and position of the substituents on the benzene ring can be fine-tuned to optimize the therapeutic efficacy of the drug molecules.

Agrochemicals and Dyes : Substituted benzenesulfonyl chlorides are key intermediates in the manufacturing of various agrochemicals, such as herbicides, and in the production of dyes and pigments. amebaownd.comgoogle.comontosight.ai

Protecting Groups : The sulfonyl group can be used as a protecting group for amines and alcohols during multi-step syntheses, allowing for selective reactions at other sites in the molecule. fiveable.me

The general structure of a substituted benzenesulfonyl chloride is shown below, where "R" represents one or more substituents on the benzene ring.

Table 1: General Reactions of Benzenesulfonyl Chlorides

| Reactant | Product Class | General Equation |

| Water (H₂O) | Sulfonic Acid | R-C₆H₄-SO₂Cl + H₂O → R-C₆H₄-SO₃H + HCl |

| Alcohol (R'-OH) | Sulfonate Ester | R-C₆H₄-SO₂Cl + R'-OH → R-C₆H₄-SO₂OR' + HCl |

| Amine (R'₂NH) | Sulfonamide | R-C₆H₄-SO₂Cl + R'₂NH → R-C₆H₄-SO₂NR'₂ + HCl |

Specific Research Focus on 3,5-Dimethylbenzenesulfonyl Chloride (3,5-DMBSC)

Among the various substituted benzenesulfonyl chlorides, this compound (3,5-DMBSC) has garnered specific research interest. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions of the benzene ring. nih.gov Its molecular formula is C₈H₉ClO₂S. smolecule.comfishersci.ca

The unique substitution pattern of 3,5-DMBSC imparts distinct steric and electronic properties compared to its isomers or the unsubstituted benzenesulfonyl chloride. The methyl groups, being electron-donating, can influence the reactivity of the sulfonyl chloride group. Furthermore, the steric hindrance provided by the two methyl groups can lead to selectivity in its reactions.

Research on 3,5-DMBSC focuses on its utility as a versatile reagent in organic synthesis, particularly for creating sulfonamides and sulfonate esters with specific structural features. smolecule.com Its derivatives are also explored for their potential applications in medicinal chemistry, where the 3,5-dimethylphenylsulfonyl moiety can be incorporated into drug candidates to modulate their biological activity and pharmacokinetic properties. smolecule.com This article will provide a detailed examination of the chemical properties, synthesis, and applications of this specific compound.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 2905-27-3 sigmaaldrich.com |

| Molecular Formula | C₈H₉ClO₂S fishersci.ca |

| Molecular Weight | 204.67 g/mol sigmaaldrich.com |

| Melting Point | 90-94 °C sigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGRAXLOLZVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371224 | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-27-3 | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylbenzenesulfonyl Chloride

Established Synthetic Routes

The traditional synthesis of aryl sulfonyl chlorides has been well-documented, providing a foundation for the production of 3,5-DMBSC. These routes often involve harsh reagents and conditions but are effective and widely used.

Synthesis from 3,5-Dimethylaniline Derivatives

One prominent pathway to synthesize aryl sulfonyl chlorides involves the use of aniline (B41778) derivatives. For 3,5-DMBSC, the starting material is 3,5-dimethylaniline. The process is a variation of the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.

The general steps are as follows:

Diazotization : 3,5-Dimethylaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt, yielding 3,5-dimethylbenzenediazonium chloride.

Sulfonylation : The resulting diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) catalyst. This step introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring, displacing the diazonium group as nitrogen gas (N₂).

This method is advantageous for its regioselectivity, as the position of the sulfonyl chloride group is predetermined by the amino group on the starting aniline.

Preparation via Diazotization and Chlorosulfonylation

A closely related and widely utilized method is the direct conversion of anilines to their corresponding sulfonyl chlorides via diazotization followed by chlorosulfonylation. researchgate.net Primary arylamines, such as 3,5-dimethylaniline, react with nitrous acid to form stable arenediazonium salts. libretexts.org This diazotization reaction is a critical first step. libretexts.org

Following the formation of the 3,5-dimethylbenzenediazonium salt, the reaction mixture is subjected to chlorosulfonylation. Continuous flow processes have been developed for this transformation, offering a safer and more scalable alternative to traditional batch methods by minimizing the accumulation of unstable diazonium intermediates. researchgate.net In these systems, the aniline derivative is first diazotized, and the resulting diazonium salt is immediately reacted with a source of sulfur dioxide and chlorine, often in the presence of a copper catalyst, to yield the final aryl sulfonyl chloride. researchgate.net This approach allows for better control over reaction parameters and enhances safety. researchgate.net

Alternative Synthetic Approaches

Besides routes starting from aniline derivatives, other methods for synthesizing 3,5-DMBSC have been established.

Direct Chlorosulfonation of m-Xylene : A common and direct method involves the electrophilic aromatic substitution of 3,5-dimethylbenzene (m-xylene) with chlorosulfonic acid (ClSO₃H). smolecule.com In this reaction, chlorosulfonic acid acts as the sulfonating and chlorinating agent. While direct, this method can sometimes lead to isomeric impurities if the directing effects of the methyl groups are not perfectly controlled, although the 3,5-substitution pattern strongly favors sulfonation at the 1-position.

Chlorination of 3,5-Dimethylbenzenesulfonic Acid : Another approach is the two-step process where 3,5-dimethylbenzene is first sulfonated to produce 3,5-dimethylbenzenesulfonic acid. This intermediate is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid group into the desired sulfonyl chloride. smolecule.com

Green Chemistry and Sustainable Synthesis of 3,5-DMBSC and Related Compounds

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods for sulfonyl chlorides. These approaches aim to reduce hazardous waste, avoid toxic reagents, and improve atom economy.

One sustainable strategy involves the synthesis of sulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide (NCS) as a chlorinating agent. organic-chemistry.org This method utilizes odorless and easily prepared starting materials and proceeds under mild conditions. organic-chemistry.org A key advantage is the ability to recycle the succinimide (B58015) byproduct back into the NCS reagent, making the process more sustainable. organic-chemistry.org

Another green approach is the metal-free synthesis of sulfonyl chlorides from thiols. rsc.org This method employs ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org The process significantly reduces the use of organic solvents during isolation and purification. rsc.org Similarly, the oxyhalogenation of thiols and disulfides using oxone and potassium chloride (KCl) in water has been described as a simple and rapid method for producing sulfonyl chlorides under mild conditions. rsc.org

The synthesis of sulfonyl chlorides from sulfonyl hydrazides with N-chlorosuccinimide (NCS) also represents a greener alternative, offering a simple and rapid transformation with high yields and selectivity. nih.gov These sustainable methods, while demonstrated for a range of sulfonyl chlorides, offer promising pathways for the environmentally friendly production of 3,5-DMBSC.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3,5-DMBSC while minimizing reaction time and byproducts. For the chlorosulfonation of aromatic compounds, a design of experiments (DOE) approach can be used to identify the ideal parameters. mdpi.com

Key parameters that are often optimized include:

Temperature : The diazotization step requires low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. Subsequent chlorosulfonation steps may require controlled heating to drive the reaction to completion.

Stoichiometry : The molar ratio of reactants, such as the aniline derivative, sodium nitrite, acid, and the chlorosulfonating agent, is critical. An excess of certain reagents like chlorosulfonic acid may be used to ensure complete conversion, but this can also lead to more hazardous work-up procedures. orgsyn.org

Reaction Time : Sufficient time must be allowed for each step to reach completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential.

Catalyst Loading : In catalyzed reactions, such as the Sandmeyer-type process, the concentration of the copper catalyst can significantly influence the reaction rate and yield.

Recent advancements in continuous manufacturing have shown significant improvements in spacetime yield compared to traditional batch processes. mdpi.com Automated continuous systems allow for precise control over reaction conditions, leading to more consistent product quality and higher efficiency. mdpi.com For example, a continuous process for aryl sulfonyl chlorides produced approximately 500 g in 12 hours, a significant improvement over an optimized batch process that yielded 65 g in 6.5 hours. mdpi.com

Table 1: Comparison of Batch vs. Continuous Synthesis of Aryl Sulfonyl Chlorides

| Parameter | Optimized Batch Process | Continuous Flow Process |

|---|---|---|

| Scale | ~65 g | ~500 g |

| Time | 6.5 hours | 12 hours |

| Spacetime Yield (g mL⁻¹ h⁻¹) | 0.072 | 0.139 |

Isolation and Purification Techniques

After the synthesis is complete, 3,5-DMBSC must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and residual solvents.

A typical work-up procedure for reactions involving chlorosulfonic acid involves carefully quenching the reaction mixture by pouring it onto ice. orgsyn.org The solid 3,5-DMBSC product precipitates out of the aqueous solution and can be collected by filtration. orgsyn.org The crude product is then washed with cold water to remove residual acid.

Further purification can be achieved through several methods:

Crystallization : The crude solid can be recrystallized from a suitable solvent to obtain a product with high purity.

Flash Chromatography : For smaller scales or to achieve very high purity, flash column chromatography over silica (B1680970) gel is an effective method. rsc.org The product is eluted using a non-polar solvent system, such as ethyl acetate/hexanes. rsc.org

Distillation : If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. rsc.org

The choice of purification technique depends on the scale of the reaction, the physical properties of the product, and the required purity level. The final product is typically a white to yellow crystalline powder. smolecule.com

Reactivity and Reaction Mechanisms Involving 3,5 Dimethylbenzenesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group of 3,5-dimethylbenzenesulfonyl chloride is highly electrophilic. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. The sulfur-chlorine bond is significantly polarized, making the sulfur atom susceptible to attack by nucleophiles. This inherent reactivity allows for a range of substitution reactions where the chloride ion functions as an effective leaving group.

In the specific case of this compound, the benzene (B151609) ring is substituted with two methyl groups at the meta-positions relative to the sulfonyl chloride group. These methyl groups are electron-donating, which slightly moderates the electrophilicity of the sulfur center when compared to arenesulfonyl chlorides bearing electron-withdrawing substituents. Nevertheless, the compound remains a potent electrophile, readily participating in reactions with various nucleophiles.

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur

The principal mode of reaction for this compound is nucleophilic substitution at the tetracoordinate sulfur atom. These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electrophilic sulfur atom, forming a transient pentacoordinate intermediate. This intermediate then collapses, expelling the chloride ion to yield the final substitution product. This process is analogous to the SN2 reaction at a carbon center and results in an inversion of configuration at the sulfur atom.

This compound reacts with alcohols in the presence of a base, such as pyridine (B92270), to form sulfonate esters. This reaction, often referred to as sulfonylation, is a common method for converting alcohols into better leaving groups for subsequent substitution or elimination reactions. The base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide, and to neutralize the hydrogen chloride byproduct.

The general reaction is as follows: (CH₃)₂C₆H₃SO₂Cl + R-OH → (CH₃)₂C₆H₃SO₂OR + HCl

This transformation is widely used in organic synthesis for the protection of alcohol functionalities.

Table 1: Examples of Sulfonate Ester Synthesis from Alcohols This table is a representative example based on general reactions of sulfonyl chlorides.

| Alcohol | Base | Solvent | Product |

|---|---|---|---|

| Ethanol | Pyridine | Dichloromethane (B109758) | Ethyl 3,5-dimethylbenzenesulfonate |

| Methanol (B129727) | Triethylamine (B128534) | Tetrahydrofuran (B95107) | Methyl 3,5-dimethylbenzenesulfonate |

The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. This reaction typically proceeds readily, often in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. The resulting sulfonamides are stable compounds and are significant structural motifs in many pharmaceuticals. The 3,5-dimethylbenzenesulfonyl group, sometimes referred to as the "Mes" group, can also be employed as a protecting group for amines.

The general reaction is as follows: (CH₃)₂C₆H₃SO₂Cl + R₂NH → (CH₃)₂C₆H₃SO₂NR₂ + HCl

Table 2: Synthesis of Sulfonamides from this compound and Various Amines This table is a representative example based on general reactions of sulfonyl chlorides and related compounds.

| Amine | Base | Solvent | Product |

|---|---|---|---|

| Aniline (B41778) | Pyridine | Dichloromethane | N-phenyl-3,5-dimethylbenzenesulfonamide |

| Diethylamine | Triethylamine | Acetonitrile | N,N-diethyl-3,5-dimethylbenzenesulfonamide |

The reaction of arenesulfonyl chlorides with thiols can lead to different products depending on the reaction conditions. While direct formation of a thiosulfonate ester ((CH₃)₂C₆H₃SO₂SR) can occur, a more common reaction pathway involves the reduction of the sulfonyl chloride to the corresponding thiol (3,5-dimethylbenzenethiol). This reduction can be achieved using various reducing agents, such as zinc and acid or through catalytic hydrogenation. Aromatic thiols are important intermediates in the production of pharmaceuticals and agrochemicals.

Annulation Reactions

Arenesulfonyl chlorides are known to participate in annulation reactions, which are processes that form a new ring onto a molecule. For example, they can undergo [2+2] annulation reactions with imines in the presence of a base to yield four-membered heterocyclic rings known as β-sultams. These reactions are valuable for constructing strained ring systems that can be further elaborated into more complex molecules. The reaction mechanism often involves the formation of a sulfene (B1252967) intermediate (CH₃)₂C₆H₃CH=SO₂ via elimination of HCl, which then undergoes a cycloaddition with the C=N bond of the imine.

Radical Reactions

The sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 3,5-dimethylbenzenesulfonyl radical ((CH₃)₂C₆H₃SO₂•). This process can be initiated by heat, light (photoredox catalysis), or radical initiators. Once formed, these sulfonyl radicals are versatile intermediates that can engage in a variety of transformations.

Examples of radical reactions involving arenesulfonyl chlorides include:

Hydrosulfonylation: The radical can add across carbon-carbon double or triple bonds. For instance, the reaction of arenesulfonyl chlorides with terminal alkynes in tetrahydrofuran can lead to the formation of cyclopentylmethyl sulfones through a radical addition-translocation-cyclization cascade.

Cross-Coupling Reactions: Sulfonyl radicals generated under visible-light photoredox conditions can undergo radical-radical cross-coupling with other radical species, such as those derived from trifluoroborate salts, to form new sulfones.

β-Elimination: α-Sulfonamidoyl radicals, which can be generated from precursors made using sulfonyl chlorides, are known to undergo β-elimination of a sulfonyl radical to form imines.

Ionic Reactions

The primary ionic reactions involving this compound are nucleophilic substitution reactions at the sulfonyl group. The sulfur atom in the sulfonyl chloride functional group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by various nucleophiles.

The general mechanism for these reactions involves the nucleophilic attack on the sulfur atom, leading to the formation of a transient pentacoordinate intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of the substitution product.

Reaction with Amines (Sulfonamide Formation):

Primary and secondary amines readily react with this compound in the presence of a base to form the corresponding N-substituted 3,5-dimethylbenzenesulfonamides. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction.

General Reaction: R¹R²NH + (CH₃)₂C₆H₃SO₂Cl → (CH₃)₂C₆H₃SO₂NR¹R² + HCl

The reaction mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

This leads to the formation of a tetrahedral intermediate.

The chloride ion is then expelled, and a proton is removed from the nitrogen by the base to yield the stable sulfonamide.

Reaction with Alcohols (Sulfonate Ester Formation):

In a similar fashion, alcohols react with this compound, typically in the presence of a base, to yield 3,5-dimethylbenzenesulfonate esters.

General Reaction: R-OH + (CH₃)₂C₆H₃SO₂Cl → (CH₃)₂C₆H₃SO₂OR + HCl

The mechanism is analogous to that of sulfonamide formation, with the oxygen atom of the alcohol acting as the nucleophile.

These ionic reactions are fundamental to the application of this compound in organic synthesis, particularly in its role as a protecting group.

Role as a Protecting Group in Organic Synthesis

The 3,5-dimethylbenzenesulfonyl (often referred to as "dimesyl" or "dmb") group serves as a valuable protecting group for amines and alcohols in multistep organic synthesis. The introduction of this group temporarily masks the reactivity of the amine or alcohol functionality, allowing for chemical transformations to be carried out on other parts of the molecule without unintended side reactions.

The effectiveness of the 3,5-dimethylbenzenesulfonyl group as a protecting group stems from the stability of the resulting sulfonamides and sulfonate esters under a variety of reaction conditions. The steric bulk provided by the two methyl groups on the benzene ring can also influence the reactivity and selectivity of subsequent synthetic steps.

Protection of Amines:

Primary and secondary amines are commonly protected as 3,5-dimethylbenzenesulfonamides. This transformation is typically achieved by reacting the amine with this compound in the presence of a base.

Protection Step: RNH₂ + (CH₃)₂C₆H₃SO₂Cl → (CH₃)₂C₆H₃SO₂NHR + HCl

The resulting sulfonamide is generally a stable, crystalline solid, which facilitates its purification. The sulfonamide is resistant to many reagents, including mild acids, bases, and oxidizing and reducing agents.

A notable application of this compound is in the synthesis of C₂-symmetric ligands. smolecule.com In these syntheses, the dimethylbenzenesulfonyl group provides both steric bulk and electronic stabilization. smolecule.com

Deprotection of 3,5-Dimethylbenzenesulfonamides:

The removal of the 3,5-dimethylbenzenesulfonyl group to regenerate the free amine can be challenging due to the high stability of the sulfonamide bond. However, several methods have been developed for this purpose, often involving reductive cleavage. While specific conditions for the 3,5-dimethylbenzenesulfonyl group are not always detailed, methods for cleaving similar arylsulfonamides, such as p-toluenesulfonamides (tosylamides), provide insight into potential deprotection strategies. For instance, reagents like samarium(II) iodide in the presence of an amine and water have been shown to be effective for the rapid and high-yielding deprotection of tosylamides under mild conditions. gu.se

Protection of Alcohols:

Alcohols can be protected as 3,5-dimethylbenzenesulfonate esters. The formation of these esters follows the same principle as the protection of amines.

Protection Step: R-OH + (CH₃)₂C₆H₃SO₂Cl → (CH₃)₂C₆H₃SO₂OR + HCl

Deprotection of 3,5-Dimethylbenzenesulfonate Esters:

The cleavage of sulfonate esters to regenerate the alcohol can be accomplished under various conditions. While specific protocols for 3,5-dimethylbenzenesulfonates are less commonly reported, general methods for sulfonate ester cleavage are applicable. For example, the use of magnesium metal in methanol is a mild and selective method for the deprotection of various alkyl esters and could be a viable option. doi.org

The strategic use of the 3,5-dimethylbenzenesulfonyl protecting group is a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and other fine chemicals. smolecule.com

Derivatives and Their Synthetic Utility in Advanced Organic Chemistry

Synthesis of Sulfonamide Derivatives

The reaction of 3,5-dimethylbenzenesulfonyl chloride with primary or secondary amines is a fundamental and widely employed method for the synthesis of sulfonamides. This reaction, often conducted in the presence of a base such as pyridine (B92270) or triethylamine (B128534), proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride's sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond.

The synthesis of N-substituted sulfonamides is achieved by reacting this compound with a diverse array of primary and secondary amines. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. ekb.eg The inclusion of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

The general reaction scheme is as follows:

R¹R²NH + (CH₃)₂C₆H₃SO₂Cl → (CH₃)₂C₆H₃SO₂NR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups. This method provides a convenient, single-step route to a wide library of sulfonamide compounds. nih.gov

Table 1: Examples of N-Substituted Sulfonamides Derived from this compound

| Amine Reactant | Product Name | Potential Structure |

| Aniline (B41778) | N-Phenyl-3,5-dimethylbenzenesulfonamide | (CH₃)₂C₆H₃SO₂NHC₆H₅ |

| Diethylamine | N,N-Diethyl-3,5-dimethylbenzenesulfonamide | (CH₃)₂C₆H₃SO₂N(C₂H₅)₂ |

| Benzylamine | N-Benzyl-3,5-dimethylbenzenesulfonamide | (CH₃)₂C₆H₃SO₂NHCH₂C₆H₅ |

| Morpholine | 4-(3,5-Dimethylbenzenesulfonyl)morpholine | (CH₃)₂C₆H₃SO₂N(CH₂CH₂)₂O |

The synthetic utility of this compound extends to the preparation of sulfonamides containing heterocyclic moieties. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. ucl.ac.uk The synthesis involves the reaction of the sulfonyl chloride with an amino-substituted heterocycle, where the exocyclic or endocyclic amine nitrogen acts as the nucleophile.

For instance, reacting this compound with aminopyrimidines in the presence of pyridine can yield the corresponding N-(pyrimidinyl)sulfonamides. echemcom.com This approach is valuable for incorporating the 3,5-dimethylbenzenesulfonyl group into complex, nitrogen-containing ring systems. The development of modular routes to heteroaryl sulfonamides is a key area of research, as many precursor heteroaryl sulfonyl chlorides are unstable. nih.gov Using stable reagents like this compound provides a reliable method for accessing these important compounds.

Table 2: Examples of Heterocyclic Sulfonamides

| Heterocyclic Amine | Product Name |

| 2-Aminopyridine | N-(Pyridin-2-yl)-3,5-dimethylbenzenesulfonamide |

| 2-Aminothiazole | N-(Thiazol-2-yl)-3,5-dimethylbenzenesulfonamide |

| 4-Amino-1,2,4-triazole | N-(1H-1,2,4-Triazol-4-yl)-3,5-dimethylbenzenesulfonamide |

Formation of Sulfonate Esters

This compound readily reacts with alcohols and phenols to form sulfonate esters. This transformation is analogous to the synthesis of sulfonamides, with the oxygen atom of the hydroxyl group acting as the nucleophile. The resulting sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them crucial intermediates in organic synthesis.

Alkyl 3,5-dimethylbenzenesulfonates are prepared by the reaction of this compound with primary or secondary alcohols. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which also serves as the solvent, to scavenge the HCl produced.

The general reaction is:

R-OH + (CH₃)₂C₆H₃SO₂Cl → (CH₃)₂C₆H₃SO₂OR + HCl

The resulting alkyl sulfonates are valuable for subsequent reactions where the sulfonate group is displaced by a nucleophile, effectively activating the alcohol for substitution.

Table 3: Representative Alkyl Sulfonates

| Alcohol Reactant | Product Name |

| Methanol (B129727) | Methyl 3,5-dimethylbenzenesulfonate |

| Ethanol | Ethyl 3,5-dimethylbenzenesulfonate |

| Cyclohexanol | Cyclohexyl 3,5-dimethylbenzenesulfonate |

Aryl sulfonates are synthesized through the reaction of this compound with phenols. This reaction is often carried out under basic conditions, for example, using potassium carbonate in a solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), to deprotonate the phenol (B47542) and enhance its nucleophilicity. researchgate.net

Aryl sulfonates serve as important intermediates, particularly as coupling partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), where the sulfonate group acts as a pseudohalide leaving group. researchgate.net

Table 4: Representative Aryl Sulfonates

| Phenol Reactant | Product Name |

| Phenol | Phenyl 3,5-dimethylbenzenesulfonate |

| 4-Nitrophenol | 4-Nitrophenyl 3,5-dimethylbenzenesulfonate |

| Naphth-2-ol | Naphthalen-2-yl 3,5-dimethylbenzenesulfonate |

Preparation of Sulfonyl Fluorides

While this compound is a stable and common reagent, its conversion to the corresponding sulfonyl fluoride (B91410) can be advantageous for certain applications, such as in "click chemistry" or when a different reactivity profile is required. The transformation of a sulfonyl chloride to a sulfonyl fluoride is a halogen exchange (HALEX) reaction.

This conversion can be achieved by treating the sulfonyl chloride with a source of fluoride ions. Common reagents for this purpose include alkali metal fluorides like potassium fluoride (KF) or zinc fluoride (ZnF₂). google.comgoogle.com The reaction is typically conducted in an aprotic polar solvent at elevated temperatures to facilitate the exchange of chloride for fluoride. google.com For example, heating a benzenesulfonyl chloride with anhydrous KF in a solvent like sulfolane (B150427) can yield the corresponding fluorobenzenesulfonyl fluoride. google.com

The reaction is as follows:

(CH₃)₂C₆H₃SO₂Cl + MF → (CH₃)₂C₆H₃SO₂F + MCl (where MF is a metal fluoride)

Synthesis of Biphenyl (B1667301) Derivatives

The construction of biphenyl scaffolds is a cornerstone of modern organic synthesis, with applications in materials science, agrochemicals, and medicinal chemistry. While aryl halides are the most common electrophiles in traditional cross-coupling reactions, derivatives of aryl sulfonyl chlorides have emerged as viable alternatives, particularly through desulfonative coupling strategies. The 3,5-dimethylbenzenesulfonyl moiety can be employed in the synthesis of biphenyls via a multi-step sequence involving the formation of an aryl sulfone intermediate followed by a nickel-catalyzed desulfonative Suzuki-Miyaura cross-coupling.

This synthetic approach involves two main stages:

Formation of an Aryl Sulfone: this compound is first reacted with an aromatic compound, such as benzene (B151609) or a substituted derivative, under Friedel-Crafts conditions to form a diaryl sulfone. This reaction stably incorporates the 3,5-dimethylphenylsulfonyl group onto another aromatic ring.

Desulfonative Cross-Coupling: The resulting diaryl sulfone is then subjected to a nickel-catalyzed cross-coupling reaction with an arylboronic acid. In this key step, the carbon-sulfur bond of the sulfone is cleaved, and a new carbon-carbon bond is formed, ultimately yielding a substituted biphenyl derivative. thieme-connect.de This type of reaction is significant because it expands the range of electrophiles available for cross-coupling beyond the typical aryl halides and triflates. nih.gov

The general scheme for this process is outlined below:

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 1 | This compound | Arene (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | 3,5-Dimethylphenyl aryl sulfone |

| 2 | 3,5-Dimethylphenyl aryl sulfone | Arylboronic acid | Ni(cod)₂ / Ligand, Base | Substituted Biphenyl |

Research has demonstrated that nickel catalysis is particularly effective for the activation and cleavage of the robust C–SO₂ bond in unactivated aryl sulfones. thieme-connect.de This method provides a novel route to biaryl compounds, leveraging the stability and accessibility of sulfonyl chloride derivatives.

Derivatization for Ligand Synthesis

In the field of coordination chemistry and asymmetric catalysis, the design of chiral ligands is of paramount importance for controlling the stereochemical outcome of chemical reactions. This compound serves as a crucial reagent for the synthesis of specialized sulfonamide-based ligands, particularly those possessing C₂-symmetry.

The 3,5-dimethylbenzenesulfonyl group, often abbreviated as "dmb", is introduced by reacting the sulfonyl chloride with a primary or secondary amine. This reaction forms a stable sulfonamide linkage (N-SO₂). The steric bulk provided by the two methyl groups on the aromatic ring, ortho to the sulfonyl group attachment point, plays a critical role in creating a defined chiral environment around a metal center when the ligand is coordinated.

A notable application is the synthesis of C₂-symmetric ligands with the general structure N(SO₂R)(CH₂Z)₂, where R is the 3,5-dimethylphenyl group. These ligands are prepared by the N-sulfonylation of a suitable diamine precursor with this compound. The resulting N,N-bis(sulfonyl) derivatives are effective in coordinating with various transition metals. The incorporation of the 3,5-dimethylbenzenesulfonyl moiety imparts key properties to the ligand:

Steric Influence: The bulky nature of the group helps to create a rigid and well-defined three-dimensional space around the metal, which is essential for inducing enantioselectivity in catalytic reactions.

Electronic Stabilization: The electron-withdrawing nature of the sulfonyl group can modulate the electronic properties of the coordinated metal center, influencing its catalytic activity.

These sulfonamide-based ligands have been successfully employed in various catalytic transformations, demonstrating the utility of this compound as a versatile tool for ligand design in advanced organic chemistry.

Applications of 3,5 Dimethylbenzenesulfonyl Chloride in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery

In the quest for novel therapeutic agents, 3,5-dimethylbenzenesulfonyl chloride provides a valuable scaffold and synthetic tool. Its primary role is in the construction of sulfonamides, a class of compounds with a rich history in pharmaceuticals.

This compound is widely employed as a reagent in the multi-step synthesis of complex pharmaceutical molecules. The 3,5-dimethylbenzenesulfonyl moiety, sometimes referred to as the "Mes" group, can be introduced into a molecular structure to serve various functions. smolecule.com One key use is as a protecting group for amines; the sulfonamide bond formed is stable under many reaction conditions but can be cleaved later in the synthesis to reveal the free amine. smolecule.com This strategy allows chemists to perform reactions on other parts of the molecule without unintended side reactions involving the amine group. smolecule.com

Furthermore, the compound's reactivity makes it suitable for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. smolecule.com This enables the construction of intricate molecular architectures required for modern drug candidates. smolecule.com Its utility in late-stage functionalization, where modifications are made near the end of a synthetic sequence, is particularly valuable for creating libraries of related compounds for biological screening. smolecule.com

The sulfonamide functional group (—SO₂NH—) is a key component in a wide range of clinically important drugs. This compound is a primary reagent for creating this functional group by reacting it with various amines. smolecule.com The incorporation of the 3,5-dimethylbenzenesulfonyl group into a drug candidate can significantly influence its pharmacological profile. smolecule.com

Research indicates that adding this group can modulate a molecule's biological activity and improve its pharmacokinetic properties, which govern how a drug is absorbed, distributed, metabolized, and excreted (ADME). smolecule.com These modifications can lead to enhanced potency, better selectivity for the biological target, and a more favorable metabolic stability profile. smolecule.com

Table 1: Influence of the 3,5-Dimethylbenzenesulfonyl Group in Drug Discovery

| Property Modified | Potential Therapeutic Outcome |

|---|---|

| Solubility | Improved absorption and distribution in the body. smolecule.com |

| Lipophilicity | Enhanced ability to cross cell membranes and reach target sites. smolecule.com |

| Metabolic Stability | Increased resistance to breakdown by enzymes, prolonging drug action. smolecule.com |

| Target Interaction | Altered binding affinity and selectivity, potentially increasing potency and reducing off-target effects. smolecule.com |

Agrochemical Research and Development

The utility of this compound extends to the agrochemical sector, where it functions as an important chemical intermediate. smolecule.com The synthesis of novel herbicides, fungicides, and insecticides often involves the creation of complex organic molecules designed to interact with specific biological targets in pests or weeds. This compound serves as a starting material or key building block in the synthetic pathways leading to these active agrochemical ingredients. smolecule.com

Materials Science and Polymer Chemistry

In materials science, where the precise arrangement of atoms dictates the physical and chemical properties of a substance, this compound is used to synthesize molecules with specific architectures. smolecule.com A notable application is in the preparation of hexa-2,4-diyne-1,6-diyl bis(3,5-dimethylbenzenesulfonate). smolecule.comsigmaaldrich.com This specialized bis-sulfonate ester has unique structural properties that are of interest in crystallographic studies and for the development of novel polymers and materials where defined molecular geometry is critical. smolecule.com

Additionally, the compound is used to create C₂-symmetric ligands. smolecule.comsigmaaldrich.com These types of ligands are important in coordination chemistry for forming metal complexes, which can have applications in catalysis and the development of new materials with tailored electronic or optical properties. smolecule.com The dimethylbenzenesulfonyl group in these ligands provides both steric bulk and electronic stabilization. smolecule.com

Dye Chemistry and Pigment Synthesis

This compound also serves as a chemical intermediate in the production of dyes and pigments. smolecule.com The synthesis of many organic colorants involves the assembly of aromatic rings and various functional groups to create a molecule that can absorb and reflect specific wavelengths of light. The sulfonyl group can be a key part of the chromophore (the color-bearing part of the molecule) or can be used to attach the dye to fabrics. This compound provides a reactive handle to build or modify molecules used in the dye and pigment industry. smolecule.com

Analytical Chemistry Reagents

While primarily known as a synthetic building block, sulfonyl chlorides, in general, are used in analytical chemistry as derivatizing agents. Although specific, widespread applications for this compound as a standalone analytical reagent are not extensively documented in foundational literature, its fundamental reactivity is analogous to other sulfonyl chlorides used for this purpose. Such reagents are often used to react with specific functional groups (like amines and phenols) to make the resulting molecules more suitable for analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often by improving their volatility or enhancing their detectability.

Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3,5-dimethylbenzenesulfonyl chloride, ¹H and ¹³C NMR spectroscopy are particularly informative for confirming the arrangement of protons and carbon atoms within the molecule.

¹H NMR

In the ¹H NMR spectrum of this compound, the symmetry of the molecule simplifies the aromatic region. The proton on the C4 carbon of the benzene (B151609) ring is expected to appear as a singlet, while the two equivalent protons on the C2 and C6 carbons should also produce a singlet. The six equivalent protons of the two methyl groups at the C3 and C5 positions will also give rise to a single, more intense singlet. The exact chemical shifts can vary depending on the solvent used for the measurement.

¹³C NMR

The ¹³C NMR spectrum provides information on the carbon framework of this compound. Due to the molecule's symmetry, four distinct signals are expected for the aromatic carbons and one signal for the two equivalent methyl carbons. The carbon atom attached to the sulfonyl chloride group (C1) is expected to be the most downfield-shifted among the aromatic carbons. The C3 and C5 carbons bearing the methyl groups will be equivalent, as will the C2 and C6 carbons. The C4 carbon will show a distinct signal. The two methyl carbons will produce a single, upfield signal.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₉ClO₂S.

The calculated monoisotopic mass of this compound is 204.0011784 Da. rsc.org High-resolution mass spectrometry (HRMS) can confirm this exact mass, which validates the elemental composition of the molecule. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. Due to the presence of chlorine, an isotope peak (M+2) at approximately one-third the intensity of the molecular ion peak is also expected, reflecting the natural abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of the sulfonyl chloride group and the substituted benzene ring.

The most prominent absorption bands are expected for the sulfonyl chloride group, with strong asymmetric and symmetric stretching vibrations of the S=O bonds typically appearing in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum. Additionally, the spectrum will show characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

X-ray Diffraction Studies of Crystalline Forms

In this related structure, the geometry around the sulfur atom is a distorted tetrahedron, as expected. The S=O and S-O bond lengths and the O-S-O bond angles are consistent with those observed in other benzenesulfonate (B1194179) compounds. The dihedral angle between the plane of the benzene ring and the O-S-O plane provides information about the rotational preference of the sulfonyl group relative to the aromatic ring. This information can be used to infer the likely solid-state conformation of this compound.

Crystal System and Space Group Determination

An X-ray diffraction study of this derivative revealed detailed information about its crystal structure. The crystallographic parameters determined for this related compound are presented in the table below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₂₂O₆S₂ |

| Molecular Weight | 446.5 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.556(3) |

| b (Å) | 5.535(5) |

| c (Å) | 12.644(3) |

| β (°) | 105.32(2) |

| Volume (ų) | 1117.5 |

| Z (molecules per unit cell) | 2 |

Molecular Packing and Intermolecular Interactions (e.g., C-H...O, C-H...π, π...π)

The molecular packing and intermolecular interactions are crucial for understanding the solid-state properties of a compound. While specific data for this compound is not available, the study of its derivative, hexa-2,4-diyne-1,6-diyl bis(3,5-dimethylbenzenesulfonate), indicates that the molecules pack along the y-axis.

In such aromatic sulfonyl compounds, a variety of weak intermolecular interactions are expected to govern the crystal packing. These interactions typically include:

C-H...O Interactions: Hydrogen bonds where a carbon-bound hydrogen atom acts as the hydrogen bond donor and an oxygen atom (from the sulfonyl group) acts as the acceptor.

C-H...π Interactions: Interactions where a C-H bond points towards the electron-rich π-system of an aromatic ring.

π...π Stacking Interactions: Attractive, noncovalent interactions between aromatic rings. These are crucial in the stacking of molecules in the crystalline state.

The specific distances and angles of these interactions would be determined through detailed crystallographic analysis.

Computational Chemistry and Quantum Chemical Methods

Computational chemistry provides powerful tools for investigating the electronic structure and properties of molecules like this compound. Quantum chemical methods can elucidate reactivity, stability, and spectroscopic properties.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While it is a less sophisticated approach than DFT as it does not account for electron correlation in the same way, it provides a valuable baseline for electronic structure calculations. A Hartree-Fock study of this compound would yield information on the molecular orbitals and their energies, which are foundational for understanding the molecule's electronic behavior. rsc.orgaps.org

HOMO/LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. rsc.org

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap: A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. rsc.org

A theoretical study would calculate the energies of these orbitals. The results are often visualized to show the electron density distribution across the molecule for each orbital.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.5 |

| E(LUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific experimental or computational data for this compound is not available in the cited sources.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how molecules will interact. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show the most negative potential (red) around the oxygen atoms of the sulfonyl group due to their high electronegativity. The area around the sulfur atom and the hydrogen atoms would likely show a more positive potential (blue), indicating them as sites for nucleophilic interaction.

Mulliken Population Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule. This analysis provides insights into the electron distribution and can help in understanding the electrostatic potential and reactivity of the molecule. The analysis partitions the total electron population among the different atoms, offering a simplified picture of the charge distribution based on the molecular orbitals.

For this compound, a Mulliken population analysis would reveal the charge distribution across the molecule. It is expected that the electronegative oxygen and chlorine atoms attached to the sulfur atom would carry partial negative charges, while the sulfur atom would have a significant partial positive charge. The carbon atoms of the benzene ring would exhibit smaller charge variations, with the methyl groups likely having a slight electron-donating effect.

A hypothetical data table of Mulliken charges for this compound is presented below to illustrate the expected charge distribution.

| Atom | Mulliken Charge (e) |

|---|---|

| S | +1.50 |

| O1 | -0.75 |

| O2 | -0.75 |

| Cl | -0.20 |

| C1 (ipso-C) | +0.10 |

| C2/C6 | -0.15 |

| C3/C5 (with CH3) | +0.05 |

| C4 | -0.10 |

| C (methyl) | -0.25 |

| H (ring) | +0.12 |

| H (methyl) | +0.08 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from quantum chemical calculations.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is dominated by the contribution from a given molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts.

For this compound, a Hirshfeld surface analysis would elucidate the nature and extent of non-covalent interactions that stabilize the crystal structure. The 2D fingerprint plot is a complementary tool that summarizes the intermolecular contacts in a 2D histogram, where the axes represent the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface.

In a related study on 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, which contains the 3,5-dimethylphenyl moiety, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H (51.2%), O···H/H···O (17.9%), C···H/H···C (15.2%), and C···C (8.1%) contacts. nih.gov A similar distribution of contacts would be expected for this compound, with the addition of contacts involving the chlorine and sulfonyl oxygen atoms.

The expected contributions of various intermolecular contacts for this compound are summarized in the table below.

| Interaction Type | Expected Contribution (%) |

|---|---|

| H···H | ~45-55% |

| O···H/H···O | ~15-25% |

| C···H/H···C | ~10-20% |

| Cl···H/H···Cl | ~5-10% |

| C···C | ~5-10% |

Note: These are estimated contributions based on similar structures and the functional groups present in this compound.

Energy Framework Analysis

Energy framework analysis is a computational method used to quantify the intermolecular interaction energies within a crystal structure. This analysis provides a visual representation of the strength and nature of the packing, highlighting the dominant types of interactions (electrostatic, dispersion, repulsion, and polarization). The results are often depicted as cylinders connecting pairs of molecules, with the cylinder radius proportional to the magnitude of the interaction energy.

The interaction energies between a central molecule and its neighbors are calculated and can be categorized as electrostatic, dispersion, repulsion, and total energy. A hypothetical breakdown of these energies for a dimer of this compound is presented below.

| Interaction Energy | Hypothetical Value (kJ/mol) |

|---|---|

| Electrostatic | -50 |

| Dispersion | -80 |

| Repulsion | +40 |

| Total | -90 |

Note: These values are illustrative and would be determined through quantum chemical calculations on the crystal structure.

Non-Covalent Interaction (NCI-RDG) Analysis

Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a computational technique used to visualize and characterize weak interactions in molecular systems. This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue of the electron density. The resulting plot reveals regions of attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions, which can be visualized as isosurfaces in 3D space.

An NCI-RDG analysis of this compound would provide a detailed picture of the non-covalent interactions governing its structure and potential interactions with other molecules. The analysis would likely show significant van der Waals interactions associated with the aromatic ring and methyl groups. Hydrogen bonding interactions, although weaker, would be expected between the sulfonyl oxygen atoms and hydrogen atoms of neighboring molecules.

The different types of non-covalent interactions and their corresponding signatures in an NCI-RDG plot are summarized in the table below.

| Interaction Type | Sign(λ₂)ρ | Isosurface Color |

|---|---|---|

| Strong Attractive (e.g., strong H-bonds) | Large negative | Blue |

| Weak Attractive (e.g., van der Waals) | Near zero | Green |

| Repulsive (e.g., steric clash) | Large positive | Red |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

A hypothetical docking study of a this compound derivative into an enzyme active site could reveal key interactions. The sulfonyl group is capable of forming hydrogen bonds with backbone amides or polar side chains of amino acids. The dimethylphenyl group can engage in hydrophobic interactions within a nonpolar pocket of the active site. The binding affinity is typically reported as a docking score or binding energy.

A hypothetical summary of a docking study for a derivative of this compound is provided below.

| Parameter | Hypothetical Value |

|---|---|

| Target Protein | Carbonic Anhydrase II |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | His94, His96, Thr199, Thr200 |

| Types of Interactions | Hydrogen bonding, hydrophobic interactions |

Note: This is a hypothetical example to illustrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical, electronic, and steric properties) and the experimentally determined activity.

Specific QSAR studies on this compound are not prominent in the literature. However, QSAR studies have been extensively performed on various classes of benzenesulfonamide (B165840) analogs to understand the structural requirements for their biological activities. nih.gov These studies help in the design of new, more potent compounds.

A QSAR model for a series of this compound derivatives would involve calculating various molecular descriptors and correlating them with a measured biological activity, such as inhibitory concentration (IC₅₀). The resulting model would be a mathematical equation that could be used to predict the activity of new, unsynthesized analogs.

An example of a generic QSAR equation is:

log(1/IC₅₀) = c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + constant

A hypothetical set of descriptors that might be important for the activity of this compound derivatives is listed in the table below.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to reactivity and polar interactions |

| Steric | Molar refractivity, Molecular volume | Relates to the size and shape of the molecule and its fit in a binding site |

| Hydrophobic | LogP | Relates to the partitioning of the molecule between aqueous and lipid environments |

| Topological | Wiener index, Kier & Hall indices | Describes molecular branching and connectivity |

Future Research Directions and Emerging Trends

Novel Reaction Pathways and Catalytic Applications

The reactivity of 3,5-DMBSC is being harnessed to develop novel synthetic methodologies that offer greater efficiency and selectivity. Future research is focused on expanding its utility in catalysis and complex molecule synthesis. One promising area involves its use in palladium-catalyzed cross-coupling reactions, which facilitate the formation of intricate sulfonamide structures under mild conditions. smolecule.com

Furthermore, the development of ligands derived from 3,5-DMBSC is a key area of investigation. The compound is instrumental in synthesizing C₂-symmetric ligands, which provide both steric bulk and electronic stabilization. smolecule.com These ligands are used to create transition metal complexes with unique catalytic properties, potentially leading to new advancements in asymmetric catalysis and industrial chemical processes. rsc.orgrsc.orgnih.gov Research into these metal complexes could unlock novel transformations that are not achievable with standard organic ligands. rsc.org

| Reaction Type | Description | Potential Application |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Formation of complex sulfonamides under mild reaction conditions. | Synthesis of pharmaceutical intermediates and fine chemicals. |

| Ligand Synthesis | Creation of C₂-symmetric ligands for transition metal complexes, providing steric and electronic stabilization. smolecule.com | Development of novel catalysts for asymmetric synthesis and industrial processes. rsc.orgnih.gov |

| Reversible Sulfonamide Formation | Conversion of primary sulfonamides derived from 3,5-DMBSC back into sulfonyl chlorides, allowing for further molecular derivatization. | Flexible and efficient synthesis of bioactive compounds and complex molecular architectures. |

Advanced Material Development using 3,5-DMBSC Scaffolds

The rigid and well-defined structure of the 3,5-dimethylbenzenesulfonyl group makes it an excellent building block for advanced materials. Research is currently exploring its incorporation into polymers and crystalline solids to create materials with tailored properties.

One notable application is the use of 3,5-DMBSC as a key intermediate in the synthesis of hexa-2,4-diyne-1,6-diyl bis(3,5-dimethylbenzenesulfonate). This specialized bis-sulfonate ester exhibits unique structural characteristics in crystallographic studies, highlighting the compound's role in materials science where precise molecular architecture is crucial for achieving desired physical properties. smolecule.com Future work will likely focus on integrating the 3,5-DMBSC scaffold into hypercrosslinked polymers and other functional materials to enhance thermal stability, mechanical strength, and chemical resistance. The bulky nature of the 3,5-dimethylphenyl group can be exploited to create materials with high porosity and specific surface areas, suitable for applications in separation science, gas storage, and catalysis.

| Material Type | Role of 3,5-DMBSC Scaffold | Potential Application Areas |

|---|---|---|

| Crystalline Solids | Serves as a precursor for compounds with precise molecular architectures, such as hexa-2,4-diyne-1,6-diyl bis(3,5-dimethylbenzenesulfonate). smolecule.com | Materials science research, development of optoelectronic devices. |

| Functional Polymers | Incorporation as a monomer or cross-linking agent to impart rigidity, thermal stability, and defined porosity. | High-performance plastics, membranes for separation, solid-phase extraction sorbents. |

| Coordination Polymers | Forms part of ligands that bridge metal centers, creating robust and porous network structures. | Gas storage and separation, heterogeneous catalysis. |

Targeted Drug Design and Development with 3,5-DMBSC Derivatives

The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs. citedrive.comnih.govnih.gov Derivatives of 3,5-DMBSC are being actively investigated for their therapeutic potential, with a focus on developing targeted therapies. The 3,5-dimethylphenyl group can modify a drug candidate's pharmacokinetic profile by altering its solubility, lipophilicity, and metabolic stability, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) properties. smolecule.com

A significant breakthrough in this area is the identification of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a derivative of 3,5-DMBSC, as a selective inhibitor of the Dishevelled 1 (DVL1) protein. nih.govscispace.comresearchgate.net This compound has demonstrated anticancer activity by inhibiting the WNT signaling pathway, which is often dysregulated in cancers. nih.govresearchgate.net The (S)-enantiomer, in particular, showed potent inhibition of colorectal cancer cell growth. nih.gov This finding opens avenues for designing other targeted DVL1 inhibitors and exploring the 3,5-DMBSC scaffold for developing treatments against other diseases driven by aberrant signaling pathways. mdpi.comnih.gov

| Target | Therapeutic Area | Example/Strategy | Research Focus |

|---|---|---|---|

| Dishevelled 1 (DVL1) | Oncology | Development of selective inhibitors like (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide. nih.govscispace.com | Targeting the WNT signaling pathway in colorectal and other cancers. nih.gov |

| Kinases | Oncology, Inflammation | Design of benzenesulfonamide (B165840) analogs as kinase inhibitors. mdpi.com | Inhibition of receptor tyrosine kinases, such as TrkA, in glioblastoma. mdpi.com |

| Microbial Enzymes | Infectious Diseases | Synthesis of novel sulfonamides with antimicrobial properties. | Development of new agents to combat drug-resistant bacteria and fungi. researchgate.netmdpi.com |

Exploration of Biological Activities beyond Current Scope

While the anticancer potential of certain 3,5-DMBSC derivatives is established, the broader biological activities of this class of compounds remain largely unexplored. The structural diversity achievable through derivatization of the 3,5-DMBSC core suggests that novel compounds may exhibit a wide range of pharmacological effects. Future research will likely focus on systematic screening of 3,5-DMBSC derivative libraries to identify new therapeutic applications.

Studies on related benzenesulfonamide structures have revealed significant antimicrobial and anti-inflammatory properties. nih.govresearchgate.netscispace.com For instance, certain benzenesulfonamide carboxamides have shown potent activity against pathogenic bacteria and fungi, including E. coli, S. aureus, P. aeruginosa, C. albicans, and A. niger. researchgate.netscispace.com Similarly, N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives have been identified as potential antimicrobial agents. mdpi.com Building on these findings, future investigations could synthesize and evaluate novel 3,5-DMBSC derivatives for their efficacy as antibacterial, antifungal, and anti-inflammatory agents. nih.gov

| Biological Activity | Target Pathogen/Condition | Rationale for Exploration |

|---|---|---|

| Antibacterial | Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net | Known antimicrobial activity of the broader benzenesulfonamide class suggests potential for new antibiotics to combat resistance. researchgate.netmdpi.com |

| Antifungal | Yeast (C. albicans) and molds (A. niger). researchgate.netscispace.com | The sulfonamide scaffold is a promising starting point for the development of novel antifungal agents. nih.gov |

| Anti-inflammatory | Inflammatory pathways (e.g., cyclooxygenase enzymes). | Benzenesulfonamide derivatives have shown in vivo anti-inflammatory effects, indicating potential for new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how new molecules and materials are discovered and synthesized. nih.govstanford.eduyoutube.com Machine learning (ML) algorithms are particularly well-suited to accelerate research involving 3,5-DMBSC by predicting reaction outcomes, optimizing synthesis conditions, and identifying novel drug candidates. beilstein-journals.orgtue.nl

| AI/ML Application | Specific Task for 3,5-DMBSC Research | Expected Outcome |

|---|---|---|

| Reaction Prediction | Predicting outcomes and yields for novel reactions involving 3,5-DMBSC. tue.nlucla.edu | Accelerated discovery of new synthetic methods and efficient optimization of reaction conditions. beilstein-journals.org |

| Retrosynthesis Planning | Designing multi-step synthesis routes for complex target molecules derived from 3,5-DMBSC. | Rapid identification of viable and cost-effective manufacturing processes. |

| Virtual Screening | Screening virtual libraries of 3,5-DMBSC derivatives against biological targets (e.g., enzymes, receptors). | Identification of promising hit compounds for drug discovery with reduced time and cost. nih.gov |

| Material Property Prediction | Predicting the physical and chemical properties of new polymers or materials incorporating the 3,5-DMBSC scaffold. | Rational design of advanced materials with desired performance characteristics. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-dimethylbenzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of m-xylene derivatives followed by chlorination. Evidence from analogous sulfonyl chloride syntheses (e.g., 2,4-dimethylbenzenesulfonyl chloride) suggests using chlorosulfonic acid at controlled temperatures (e.g., 273 K initially, then room temperature) to minimize side reactions . Optimization involves adjusting stoichiometry, reaction time, and purification steps (e.g., recrystallization from ethanol) to achieve high purity (>97%) . Yield improvements may require slow addition of reagents and post-reaction ice quenching to stabilize intermediates .

Q. How can researchers safely handle this compound given its reactivity and hazards?

- Methodological Answer : Safety protocols include using fume hoods, nitrile gloves, and eye protection to avoid skin/eye contact. The compound is corrosive and releases toxic gases (e.g., HCl) upon hydrolysis. Spills should be neutralized with sodium bicarbonate and contained using inert absorbents . Storage recommendations include airtight containers in cool (+4°C), dry conditions away from moisture and bases .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural features like methyl group positions (δ ~2.3 ppm for aromatic CH₃) and sulfonyl chloride functionality. Infrared (IR) spectroscopy identifies key bands: S=O stretching at ~1370 cm⁻¹ and C-Cl at ~550 cm⁻¹ . Mass spectrometry (MS) provides molecular ion confirmation (m/z 204.67 for C₈H₉ClO₂S⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl groups influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

- Methodological Answer : The methyl groups induce steric hindrance, slowing reactions with bulky nucleophiles (e.g., secondary amines). Electronic effects (electron-donating CH₃) reduce electrophilicity at the sulfur center compared to unsubstituted analogs, requiring activated conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) for efficient substitutions . Kinetic studies using competition experiments with substituted anilines can quantify these effects .

Q. What strategies can resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?

- Methodological Answer : Yield discrepancies often arise from variations in reactant purity, moisture control, or workup methods. Systematic optimization should include:

- Drying reagents : Pre-drying solvents (e.g., CHCl₃ over molecular sieves) to prevent hydrolysis.

- Stoichiometry : Using a 10% excess of sulfonyl chloride to drive reactions to completion.

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity products .

Q. How can X-ray crystallography elucidate the structural dynamics of sulfonamide derivatives from this compound?

- Methodological Answer : Single-crystal X-ray diffraction studies reveal torsion angles (e.g., C–SO₂–NH–C) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize crystal packing . For disordered structures (common in flexible sulfonamides), refinement software like SHELXL can model multiple conformers and occupancy ratios . Data collection at low temperatures (e.g., 93 K) minimizes thermal motion artifacts .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.